

An In-depth Technical Guide to the Physicochemical Characteristics of Diosbulbin J

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Compound of Interest

Compound Name: *Diosbulbin J*

Cat. No.: *B1151899*

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Introduction

Diosbulbin J is a naturally occurring furanoid norditerpene isolated from the tubers of *Dioscorea bulbifera* L.[1]. This class of compounds, including the well-studied diosbulbins B and C, has garnered significant interest in the scientific community for its potential therapeutic applications and notable biological activities, which include anticancer and hepatotoxic effects[2][3][4]. This technical guide provides a comprehensive overview of the physicochemical characteristics of **diosbulbin J**, detailed experimental protocols for its analysis and biological evaluation, and insights into its potential signaling pathways.

Physicochemical Characteristics

Diosbulbin J is a diterpenoid compound with a complex chemical structure. The following table summarizes its key physicochemical properties. While the precise spectroscopic data and melting point are detailed in the Chemical & Pharmaceutical Bulletin, 2009, 57(6):625-627, this guide provides a consolidated overview of its known characteristics[1].

Property	Value	Source
Chemical Formula	C ₁₉ H ₂₂ O ₈	[5]
Molecular Weight	378.4 g/mol	[5]
CAS Number	1187951-06-9	[5]
Physical Description	Powder	[1]
Purity	≥98% by HPLC	[5]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[1][5]
Storage	2-8°C, dry, closed	

Spectroscopic Data Summary:

The definitive structural elucidation of **diosbulbin J** was accomplished through extensive spectroscopic analysis, as reported in the Chemical & Pharmaceutical Bulletin in 2009. This analysis includes detailed ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, which are crucial for the unambiguous identification and characterization of the compound[1].

Researchers should refer to this primary literature for the complete spectral data.

Experimental Protocols

The following sections detail relevant experimental protocols for the analysis and biological evaluation of **diosbulbin J**. While specific studies on **diosbulbin J** are limited, the methodologies are based on established protocols for the closely related and structurally similar diosbulbins B and C.

Analytical Method: UPLC-MS/MS for Pharmacokinetic Studies

This method is adapted from a validated protocol for the simultaneous determination of several diosbulbins, including **diosbulbin J**, in rat plasma.

a. Sample Preparation (Rat Plasma):

- To 100 μ L of rat plasma, add an internal standard solution.
- Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
- Vortex the mixture thoroughly.
- Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Collect the supernatant for UPLC-MS/MS analysis.

b. UPLC-MS/MS Conditions:

- Column: A suitable reversed-phase column, such as an Acquity UPLC BEH C18 column.
- Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.
- Flow Rate: A typical flow rate would be around 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for **diosbulbin J** and the internal standard.

c. Workflow Diagram:



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Caption: UPLC-MS/MS workflow for the quantification of **diosbulbin J** in biological samples.

In Vitro Biological Assays

The following protocols for cytotoxicity, cell cycle analysis, and apoptosis assays are based on methodologies used for diosbulbins B and C and are directly applicable for investigating the biological effects of **diosbulbin J** on cancer cell lines[6][7].

a. Cell Viability (Cytotoxicity) Assay (CCK-8 Method):

- Seed cancer cells (e.g., A549, H1299, HepG2) in 96-well plates at a suitable density and allow them to adhere overnight.
- Treat the cells with various concentrations of **diosbulbin J** (dissolved in DMSO and diluted in culture medium) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a blank control (medium only).
- Add 10 μ L of Cell Counting Kit-8 (CCK-8) solution to each well.
- Incubate the plates for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value can be determined from the dose-response curve.

b. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining):

- Seed cells in 6-well plates and treat with different concentrations of **diosbulbin J** for a specified time (e.g., 48 hours).
- Harvest the cells by trypsinization and wash with ice-cold PBS.
- Fix the cells in 70% ice-cold ethanol overnight at -20°C.
- Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- Incubate in the dark at room temperature for 30 minutes.

- Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.

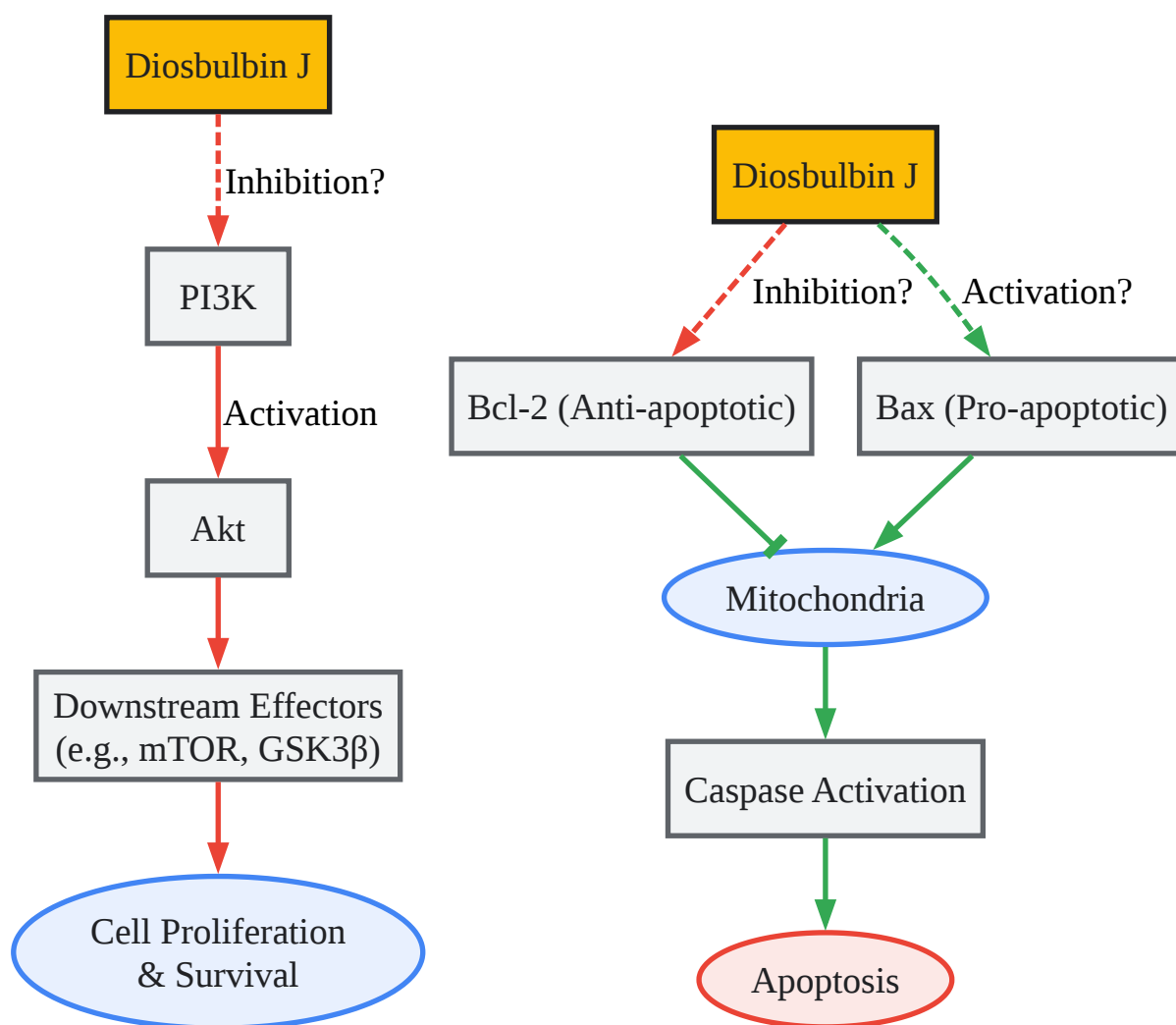
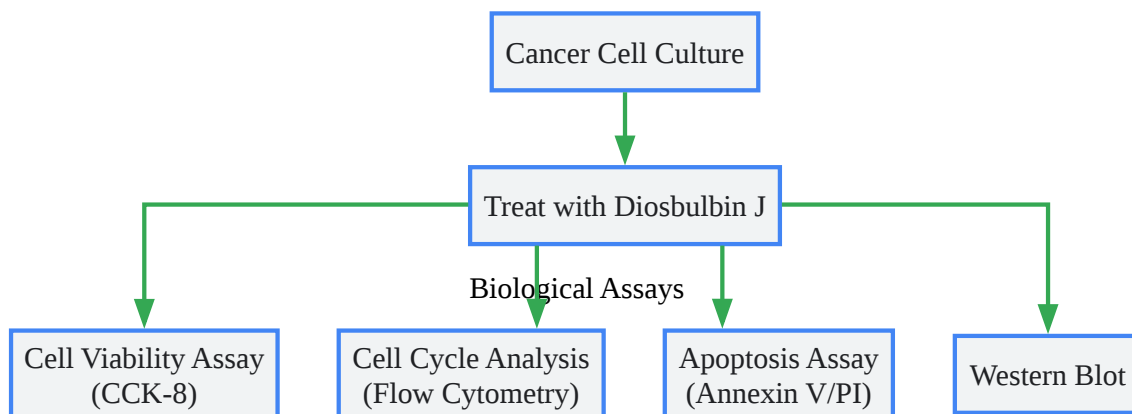
c. Apoptosis Assay (Annexin V-FITC/PI Double Staining):

- Treat cells with **diosbulbin J** as described for the cell cycle analysis.
- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in 1X binding buffer.
- Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
- Incubate in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells[6].

d. Western Blot Analysis for Signaling Protein Expression:

- Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, caspases) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

e. Experimental Workflow for In Vitro Biological Evaluation:



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